Computational Drug-Likeness Profile vs. Class: A Predicted Divergence, Not an Empirical Differentiation
In a 2021 conference paper, Lazić et al. calculated drug-likeness parameters (e.g., TPSA, AlogP, H-bond donors/acceptors) for a series of disubstituted pyrrolidine-2,5-diones, which included the target compound [1]. The study presented the predicted values for this compound, which differ from other analogs in the set, indicating a unique theoretical absorption/permeability profile [1]. However, this is a class-level inference based on in silico predictions, not an empirical head-to-head biological or pharmacological comparison.
| Evidence Dimension | Predicted physicochemical profile (TPSA, AlogP) vs. other disubstituted analogs |
|---|---|
| Target Compound Data | Specific values (e.g., TPSA = X, AlogP = Y) as reported in Lazić et al., 2021 |
| Comparator Or Baseline | Other 1,3-disubstituted pyrrolidine-2,5-dione derivatives from the same study |
| Quantified Difference | Numerical difference in predicted parameters, but not linked to a functional outcome |
| Conditions | In silico calculation using standard drug-likeness software |
Why This Matters
The predicted ADME profile is a prerequisite for oral drug activity, but without empirical confirmation (e.g., Caco-2 permeability, metabolic stability), it cannot be used to justify selection over a competitor.
- [1] Lazić, A., et al. (2021). Estimation of drug-likeness properties of selected disubstituted pyrrolidine-2,5-dione derivatives. 14th Symposium, Leskovac, 31-37. View Source
